3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide
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Overview
Description
3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide: is an organic compound characterized by the presence of a chloro group, a sulfanyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-[(4-chlorophenyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and amide groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfanyl group can participate in redox reactions. The amide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(4-nitrophenyl)propanamide
- 3-chloro-N-(4-bromophenyl)propanamide
Comparison: Compared to these similar compounds, 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is unique due to the presence of both a chloro and a sulfanyl group. This dual functionality enhances its reactivity and potential applications. The presence of the sulfanyl group also imparts distinct redox properties, making it valuable in specific chemical and biological contexts.
Properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c12-6-5-11(15)14-7-8-16-10-3-1-9(13)2-4-10/h1-4H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBORHPHPWQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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